molecular formula C27H24ClNO5 B15129932 benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate

benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate

Cat. No.: B15129932
M. Wt: 477.9 g/mol
InChI Key: SPNFCSPOTIXYAL-UHFFFAOYSA-N
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Description

Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester chloride, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(Obzl)-Cl typically involves the protection of the amino group of glutamic acid with the Fmoc group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the conversion of the carboxyl group to the acid chloride using thionyl chloride or oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of Fmoc-Glu(Obzl)-Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride or Oxalyl Chloride: Used for converting carboxylic acids to acid chlorides.

    Piperidine: Used for removing the Fmoc protecting group.

    Hydrogenation over Pd/C: Used for removing the benzyl ester group

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Glu(Obzl)-Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, Fmoc-Glu(Obzl)-Cl is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

The compound is used in the synthesis of peptide-based drugs, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. It is also used in the development of diagnostic tools and imaging agents .

Industry

In the industrial sector, Fmoc-Glu(Obzl)-Cl is used in the production of synthetic peptides for research and development. It is also used in the manufacture of peptide-based materials and biomaterials .

Mechanism of Action

The mechanism of action of Fmoc-Glu(Obzl)-Cl involves the protection of the amino group of glutamic acid during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. The benzyl ester group provides protection to the carboxyl group and can be removed by hydrogenation or strong acids. This allows for the selective deprotection and coupling of amino acids during peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Glu(Obzl)-Cl is unique due to its combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection to the amino and carboxyl groups, respectively. This allows for greater control and selectivity during peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

benzyl 5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFCSPOTIXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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